1-(3-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropyrrolidine
Description
Synthesis Analysis
The synthesis of TFMP involves several steps, including the introduction of the trifluoromethyl group and the bromine atom. One common approach is via radical reactions, such as the protodeboronation of pinacol boronic esters followed by a Matteson–CH~2~ homologation . This method allows for the incorporation of the trifluoromethyl group into the pyrrolidine scaffold.
Molecular Structure Analysis
TFMP’s molecular structure plays a crucial role in its properties and reactivity. The trifluoromethyl group is strongly electron-withdrawing, affecting the overall electronic distribution within the molecule. The fluorine atoms contribute to its lipophilicity and solubility characteristics .
Chemical Reactions Analysis
- Free Radical Reactions : The trifluoromethyl group can undergo free radical reactions, leading to diverse transformations. For instance, N-bromosuccinimide (NBS) can initiate radical processes, resulting in the formation of brominated derivatives .
Physical and Chemical Properties Analysis
Future Directions
: Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Read more : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. Chemical Science, 10(31), 7430–7434. Read more : Khan Academy. Reactions at the benzylic position. Watch video
Properties
IUPAC Name |
1-[3-bromo-2-(trifluoromethyl)phenyl]-3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXVCREPJFPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.